molecular formula C11H15NO B021552 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- CAS No. 19798-94-8

2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl-

Cat. No. B021552
CAS RN: 19798-94-8
M. Wt: 177.24 g/mol
InChI Key: AZJAHPUBENCFOO-UHFFFAOYSA-N
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Description

2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- is a heterocyclic organic compound that has shown potential in scientific research applications. This compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism Of Action

The mechanism of action of 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.

Biochemical And Physiological Effects

Studies have shown that 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- can induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- for lab experiments is its relatively simple synthesis method. Additionally, this compound has shown promising results in various scientific research applications, making it a potential candidate for further study. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl-. One potential direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Additionally, further studies could be conducted to investigate its potential as an anti-inflammatory and analgesic agent for the treatment of inflammatory diseases. Finally, research could be conducted to investigate the potential of this compound as a scaffold for the development of novel drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- is a promising compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various scientific research applications.

Synthesis Methods

The synthesis of 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- can be achieved using various methods. One of the most common methods involves the reaction of 2-aminoacetophenone with cyclohexanone in the presence of an acid catalyst. This reaction leads to the formation of the intermediate 2-amino-2-phenyl-1-cyclohexanol, which is then cyclized using acetic anhydride to form 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl-.

Scientific Research Applications

2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- has shown potential in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry, where this compound has been studied for its potential as an anticancer agent. Studies have shown that 2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl- can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research.

properties

CAS RN

19798-94-8

Product Name

2H-1,3-Oxazine, tetrahydro-6-methyl-6-phenyl-

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

6-methyl-6-phenyl-1,3-oxazinane

InChI

InChI=1S/C11H15NO/c1-11(7-8-12-9-13-11)10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3

InChI Key

AZJAHPUBENCFOO-UHFFFAOYSA-N

SMILES

CC1(CCNCO1)C2=CC=CC=C2

Canonical SMILES

CC1(CCNCO1)C2=CC=CC=C2

Other CAS RN

19798-94-8

Origin of Product

United States

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